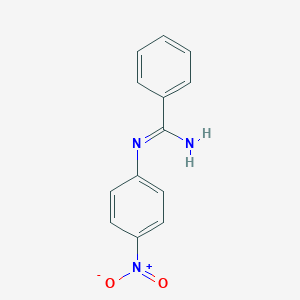

Benzenecarboximidamide, N-(4-nitrophenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenecarboximidamide, N-(4-nitrophenyl)-, commonly known as 4-Nitrophenyl 2-amino benzoate (NPAB), is a chemical compound with the molecular formula C13H10N4O3. NPAB is a widely used reagent in biochemical research, particularly in the field of proteomics. The compound is used to label and detect proteins, peptides, and amino acids, and has been proven to be a valuable tool for studying protein-protein interactions and enzyme kinetics.

Wirkmechanismus

Benzenecarboximidamide, N-(4-nitrophenyl)- functions as a labeling reagent by reacting with the amino groups of proteins, peptides, and amino acids. The reaction results in the formation of a stable covalent bond between the Benzenecarboximidamide, N-(4-nitrophenyl)- molecule and the target molecule. This covalent bond allows for the detection and analysis of the labeled molecule.

Biochemische Und Physiologische Effekte

Benzenecarboximidamide, N-(4-nitrophenyl)- has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for research purposes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using Benzenecarboximidamide, N-(4-nitrophenyl)- in lab experiments is its high specificity for labeling amino groups. This specificity allows for the detection and analysis of specific proteins, peptides, and amino acids. Additionally, Benzenecarboximidamide, N-(4-nitrophenyl)- is relatively easy to use and is compatible with a wide range of experimental conditions.

One limitation of using Benzenecarboximidamide, N-(4-nitrophenyl)- is its potential for interfering with the function of the labeled molecule. The covalent bond formed between Benzenecarboximidamide, N-(4-nitrophenyl)- and the target molecule may alter the structure or function of the molecule, leading to inaccurate results. Additionally, Benzenecarboximidamide, N-(4-nitrophenyl)- may not be suitable for labeling certain types of molecules, such as those with reactive or unstable amino groups.

Zukünftige Richtungen

There are many potential future directions for the use of Benzenecarboximidamide, N-(4-nitrophenyl)- in scientific research. One area of interest is the development of new labeling strategies and techniques that can improve the specificity and accuracy of Benzenecarboximidamide, N-(4-nitrophenyl)- labeling. Additionally, Benzenecarboximidamide, N-(4-nitrophenyl)- may be used in the development of new biosensors and diagnostic assays for the detection of diseases. Finally, Benzenecarboximidamide, N-(4-nitrophenyl)- may be used in the study of protein-protein interactions and enzyme kinetics in complex biological systems.

Synthesemethoden

Benzenecarboximidamide, N-(4-nitrophenyl)- can be synthesized through the reaction of 4-nitroaniline with 2-amino benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of an amide bond between the two reactants, leading to the formation of Benzenecarboximidamide, N-(4-nitrophenyl)-.

Wissenschaftliche Forschungsanwendungen

Benzenecarboximidamide, N-(4-nitrophenyl)- has a wide range of applications in scientific research. It is commonly used as a labeling reagent for proteins, peptides, and amino acids, allowing for their detection and analysis. Benzenecarboximidamide, N-(4-nitrophenyl)- has been used to study protein-protein interactions, enzyme kinetics, and protein folding. Additionally, Benzenecarboximidamide, N-(4-nitrophenyl)- has been used in the development of biosensors and diagnostic assays for the detection of various diseases.

Eigenschaften

CAS-Nummer |

1986-61-4 |

|---|---|

Produktname |

Benzenecarboximidamide, N-(4-nitrophenyl)- |

Molekularformel |

C13H11N3O2 |

Molekulargewicht |

241.24 g/mol |

IUPAC-Name |

N'-(4-nitrophenyl)benzenecarboximidamide |

InChI |

InChI=1S/C13H11N3O2/c14-13(10-4-2-1-3-5-10)15-11-6-8-12(9-7-11)16(17)18/h1-9H,(H2,14,15) |

InChI-Schlüssel |

KKHKAKFFKIQWLS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])N |

Andere CAS-Nummern |

1986-61-4 |

Synonyme |

BENZENECARBOXIMIDAMIDE,N-(4-NITROPHENYL)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.